[4-(4-CHLOROBENZYL)PIPERAZINO](CYCLOBUTYL)METHANONE
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Overview
Description
4-(4-CHLOROBENZYL)PIPERAZINOMETHANONE: is a synthetic organic compound that features a piperazine ring substituted with a 4-chlorobenzyl group and a cyclobutylmethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-CHLOROBENZYL)PIPERAZINOMETHANONE typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Substitution with 4-Chlorobenzyl Group: The piperazine ring is then substituted with a 4-chlorobenzyl group using a nucleophilic substitution reaction.
Attachment of Cyclobutylmethanone Moiety: The final step involves the attachment of the cyclobutylmethanone moiety to the substituted piperazine ring through a condensation reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: To control reaction conditions and improve efficiency.
Purification Techniques: Such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution: The 4-chlorobenzyl group can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
N-Oxides: Formed from oxidation reactions.
Alcohols: Resulting from reduction of the carbonyl group.
Substituted Derivatives: Produced through nucleophilic substitution reactions.
Scientific Research Applications
Chemistry:
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Biology:
Biological Probes: Employed in the study of biological systems due to its ability to interact with various biomolecules.
Medicine:
Pharmaceutical Development: Investigated for potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry:
Chemical Manufacturing: Utilized in the production of other chemical compounds and materials.
Mechanism of Action
The mechanism of action of 4-(4-CHLOROBENZYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects . The piperazine ring is known to interact with GABA receptors, which may contribute to its biological activity .
Comparison with Similar Compounds
Piperazine Derivatives: Such as trimetazidine, ranolazine, and aripiprazole.
Cyclobutyl Compounds: Including cyclobutylamine and cyclobutanone derivatives.
Uniqueness:
Structural Features: The combination of a 4-chlorobenzyl group and a cyclobutylmethanone moiety attached to a piperazine ring is unique and contributes to its distinct chemical and biological properties.
Biological Activity: The specific interactions with molecular targets and the resulting biological effects set it apart from other similar compounds.
Properties
IUPAC Name |
[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-cyclobutylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O/c17-15-6-4-13(5-7-15)12-18-8-10-19(11-9-18)16(20)14-2-1-3-14/h4-7,14H,1-3,8-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INYKXFVLXJNFSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCN(CC2)CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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